REACTION_CXSMILES
|
CS(CSC)=O.[OH-:7].[K+].[Cl:9][C:10]1[S:11][C:12]([CH:15]=[C:16](S(C)=O)SC)=[CH:13][CH:14]=1.Cl.[CH2:23]([OH:25])[CH3:24]>CO>[Cl:9][C:10]1[S:11][C:12]([CH2:15][C:16]([O:25][CH2:23][CH3:24])=[O:7])=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.53 g
|
Type
|
reactant
|
Smiles
|
CS(=O)CSC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
)/( Z )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1)C=C(SC)S(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
)/( Z )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene
|
Quantity
|
5.61 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1)C=C(SC)S(=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 21 hours
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
After leaving
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methylene chloride was added to the residue
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Then, the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system)
|
Type
|
CUSTOM
|
Details
|
to obtain 5.61 g of a (
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 23 hours
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
After leaving
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |